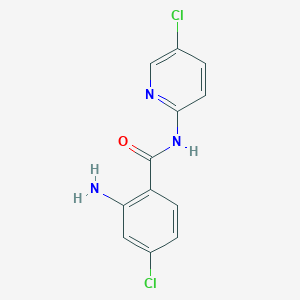

2-amino-4-chloro-N-(5-chloropyridin-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-amino-4-chloro-N-(5-chloropyridin-2-yl)benzamide” is an organic compound . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .

Synthesis Analysis

The synthesis of such compounds often involves nucleophilic substitution reactions . For instance, 2-chloro-4-isonicotinamide can be formed by the action of phosphorus pentachloride, and finally, 4-Amino-2-chloropyridine can be formed by Hofmann degradation reaction under the action of alkaline sodium hypochlorite .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringNc1cc(Cl)ccn1 . This indicates that the compound contains a pyridine ring with a chlorine atom and an amino group attached . Chemical Reactions Analysis

The compound, being a derivative of pyridine, is likely to undergo reactions similar to other pyridine derivatives. These can include electrophilic and nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The compound is a solid with a molecular weight of 128.56 . It has a melting point of 129-133 °C .Applications De Recherche Scientifique

Characterization and Polymorphism

- Polymorphism and Stability: 4-Amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide, a structurally related compound, has been studied for polymorphism. Two distinct forms, designated as forms a and b, were characterized using X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and NMR spectroscopy. These studies showed differences in thermal properties and infrared absorption bands, indicating different molecular arrangements. Form a demonstrated greater thermodynamic stability than form b (Yanagi et al., 2000).

Chemical Synthesis and Process Improvement

- Synthesis Optimization: Research on improving the synthesis process of structurally similar compounds, like 2-hydroxy-N-(pyridin-4-yl)benzamide, has been conducted. This includes exploring the effects of different reaction conditions on product yield, revealing that high yields can be achieved under specific conditions (Dian, 2010).

Pharmacological and Biological Properties

- Agonist Activity in Benzamide Derivatives: Certain benzamide derivatives, like 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide, have been synthesized and evaluated for serotonin 4 (5-HT4) receptor agonist activity. These compounds have shown potential for gastrointestinal motility enhancement, indicating a role in digestive health (Sonda et al., 2003).

Analytical Applications

- Nonaqueous Capillary Electrophoresis: Compounds related to 2-amino-4-chloro-N-(5-chloropyridin-2-yl)benzamide, such as 4-chloromethyl-N-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl) benzamide, have been analyzed using nonaqueous capillary electrophoresis. This technique is effective for separating and identifying related substances in pharmaceutical compounds (Ye et al., 2012).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of 2-amino-4-chloro-N-(5-chloropyridin-2-yl)benzamide are currently unknown . This compound is a derivative of 2-amino-4-chloropyridine

Mode of Action

It is likely that this compound interacts with its targets through the formation of hydrogen bonds and hydrophobic interactions, given its structural features .

Propriétés

IUPAC Name |

2-amino-4-chloro-N-(5-chloropyridin-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N3O/c13-7-1-3-9(10(15)5-7)12(18)17-11-4-2-8(14)6-16-11/h1-6H,15H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUAOWKGKLARGTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)C(=O)NC2=NC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{5-[(Methoxycarbonyl)methylthio]-1,3,4-oxadiazol-2-yl}benzoic acid](/img/structure/B2421959.png)

![4-[(6-Chloropyridin-3-yl)sulfonyl]-6-fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline](/img/structure/B2421962.png)

![2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetic Acid](/img/structure/B2421963.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2421970.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-(4-phenylmethoxyphenyl)-1,2,4-triazol-3-one](/img/structure/B2421973.png)

![2-(2-(cyclohex-1-en-1-yl)ethyl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione](/img/structure/B2421974.png)

![N-(4-ethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2421975.png)

![(3E)-3-[(3-nitrophenyl)methylidene]chromen-4-one](/img/structure/B2421978.png)